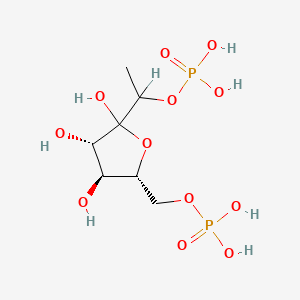

Methylfructose-1,6-diphosphate

説明

Contextualizing Modified Sugar Phosphates as Biochemical Tools

Sugar phosphates are fundamental molecules in cellular metabolism, serving as intermediates in crucial pathways like glycolysis and the pentose phosphate pathway. scispace.comrsc.org They are also integral components of nucleic acids, forming the structural backbone of DNA and RNA. scispace.com The modification of these naturally occurring sugar phosphates by introducing chemical alterations, such as methylation, has become a powerful strategy in biochemical research. These modified versions can act as probes to investigate enzyme structure, function, and mechanism. By subtly changing the structure of the natural substrate, researchers can observe how these changes affect enzyme binding and catalysis, thereby gaining insights into the specific interactions within the enzyme's active site. nih.govnih.gov

Significance of Substrate Analogs in Enzymatic Mechanism Elucidation

Substrate analogs are molecules that structurally resemble an enzyme's natural substrate and can bind to the enzyme's active site. nih.govmdpi.com However, due to their modified structure, they often cannot be processed by the enzyme in the same way as the natural substrate. This property makes them effective tools for studying enzyme mechanisms. They can act as competitive inhibitors, blocking the enzyme's activity and allowing for the study of binding affinities. mdpi.com In some cases, they can trap the enzyme in a specific conformational state, which can then be studied using techniques like X-ray crystallography to visualize the enzyme-substrate complex. nih.gov This provides a "snapshot" of the enzyme in action, revealing crucial details about the catalytic process. nih.govnih.gov The use of substrate analogs has been instrumental in understanding the mechanisms of a vast array of enzymes. biosynth.comwikipedia.org

Historical Perspective on the Application of Methylated Sugar Phosphates as Probes

The use of methylated molecules as biochemical probes has a significant history, particularly in the study of nucleic acids. For decades, phosphate-methylated DNA and RNA have been synthesized to investigate the structure and function of these vital macromolecules. nih.gov These studies have shown that the introduction of a methyl group can induce conformational changes in the nucleic acid backbone, affecting hybridization and interactions with other molecules. nih.gov

Building on this foundation, researchers have more recently turned their attention to methylated sugar phosphates as probes for metabolic enzymes. The synthesis of various analogs of fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate, including those with methyl groups at different positions, has opened new avenues for investigating the enzymes that interact with FBP. nih.gov These methylated FBP analogs serve as powerful tools to dissect the specific structural requirements for substrate binding and catalysis in enzymes like aldolase and phosphoglycerate mutase.

Detailed Research Findings

Recent research has explored the synthesis and application of several methylated analogs of fructose-1,6-bisphosphate to probe the active sites of enzymes. A notable study investigated the interaction of these analogs with phosphoglycerate mutase 1 (PGAM1), an enzyme that was unexpectedly found to be a target of FBP. nih.gov

The synthesized analogs included:

α-Methylfructose-1,6-bisphosphate (α-MeFBP)

β-Methylfructose-1,6-bisphosphate (β-MeFBP)

1-Deoxymethylfructose-1,6-bisphosphate (1-DMeFBP)

6-Deoxymethylfructose-1,6-bisphosphate (6-DMeFBP)

1,6-Deoxymethylfructose-1,6-bisphosphate (1,6-DMeFBP)

These analogs were tested for their ability to be utilized by the enzyme and for their inhibitory properties. The results demonstrated that none of these methylated FBP analogs could be used by PGAM1 to phosphorylate its substrate, unlike the natural FBP. nih.gov

Furthermore, several of these methylated analogs exhibited inhibitory effects on PGAM1 activity. The inhibitory potential of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Compound | IC50 of PGAM1 Inhibition (mM) |

|---|---|

| 1-Deoxymethylfructose-1,6-bisphosphate (1-DMeFBP) | 1.08 |

| 6-Deoxymethylfructose-1,6-bisphosphate (6-DMeFBP) | 1.23 |

| 1,6-Deoxymethylfructose-1,6-bisphosphate (1,6-DMeFBP) | 1.52 |

Data sourced from: Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1. nih.gov

Molecular docking studies provided a structural basis for these findings. It was observed that while parts of the methylated analogs could form some of the same hydrogen bonds with the enzyme's active site as the natural substrate, the presence of the methyl group prevented the phosphate group from being correctly positioned for the catalytic reaction to occur. nih.gov These findings underscore the critical importance of the entire FBP structure, including the bisphosphates and the fructose backbone, for proper interaction and catalysis by the enzyme. nih.gov

特性

CAS番号 |

29685-36-7 |

|---|---|

分子式 |

C7H16O12P2 |

分子量 |

354.14 g/mol |

IUPAC名 |

[(2R,3S,4S)-3,4,5-trihydroxy-5-(1-phosphonooxyethyl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H16O12P2/c1-3(19-21(14,15)16)7(10)6(9)5(8)4(18-7)2-17-20(11,12)13/h3-6,8-10H,2H2,1H3,(H2,11,12,13)(H2,14,15,16)/t3?,4-,5-,6+,7?/m1/s1 |

InChIキー |

QXURZIYFNWRSHH-PISKZLEGSA-N |

SMILES |

CC(C1(C(C(C(O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

異性体SMILES |

CC(C1([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

正規SMILES |

CC(C1(C(C(C(O1)COP(=O)(O)O)O)O)O)OP(=O)(O)O |

同義語 |

methylfructofuranoside 1,6-biphosphate methylfructose-1,6-diphosphate |

製品の起源 |

United States |

Synthesis and Structural Elucidation of Methylfructose-1,6-diphosphate for Research Applications

Advanced Chemoenzymatic and Chemical Synthetic Methodologies for Derivatized Sugar Phosphates

The synthesis of a specifically methylated fructose-1,6-diphosphate necessitates a multi-step approach, often combining chemical and enzymatic strategies to achieve the desired regioselectivity and yield. A plausible synthetic route involves a protection-methylation-phosphorylation-deprotection sequence.

Chemical Synthesis Strategy:

A common challenge in carbohydrate chemistry is the selective modification of one hydroxyl group among many with similar reactivity. wiley-vch.de To achieve site-specific methylation of fructose, a protecting group strategy is essential. masterorganicchemistry.comresearchgate.net For instance, to synthesize a specific O-methylated fructose-1,6-diphosphate, one could start with D-fructose and employ protecting groups like isopropylidene acetals to mask certain hydroxyl groups. researchgate.netnih.gov

A hypothetical pathway could be:

Protection: D-fructose can be treated with 2,2-dimethoxypropane in the presence of an acid catalyst to form a di-O-isopropylidene fructose derivative, for example, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, leaving the C-3 hydroxyl group free for methylation.

Methylation: The exposed hydroxyl group can then be methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF).

Deprotection (Partial): Selective removal of one of the isopropylidene groups would be necessary to expose the primary hydroxyl groups at C-1 and C-6 for phosphorylation. This can often be achieved under controlled acidic conditions.

Phosphorylation: The exposed primary hydroxyl groups can be phosphorylated using a suitable phosphorylating agent, such as phosphoryl chloride (POCl₃) or a phosphoramidite-based reagent, followed by oxidation.

Final Deprotection: The remaining protecting groups are then removed, typically by acid hydrolysis, to yield the final methylfructose-1,6-diphosphate.

Chemoenzymatic Synthesis:

Chemoenzymatic approaches can offer high selectivity and milder reaction conditions. nih.gov While direct enzymatic methylation of fructose-1,6-diphosphate is not well-documented, a possible chemoenzymatic route could involve:

Enzymatic Phosphorylation: An initial enzymatic phosphorylation of a synthesized O-methyl-fructose derivative could be performed. For instance, a hexokinase could potentially phosphorylate a synthesized 3-O-methyl-fructose at the 6-position. nih.gov A subsequent specific kinase would be required for the 1-position phosphorylation.

Aldolase-based Synthesis: Fructose-1,6-diphosphate aldolase is a key enzyme in glycolysis and has been utilized in the synthesis of sugar phosphates. nih.gov In principle, a methylated dihydroxyacetone phosphate or glyceraldehyde-3-phosphate analogue could be used as a substrate for an aldolase-catalyzed condensation to produce a methylated fructose-1,6-diphosphate, although the substrate specificity of the enzyme for such modified substrates would need to be investigated.

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

The unambiguous structural elucidation of the synthesized this compound is critical. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

NMR Spectroscopy:

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals.

¹H NMR: Provides information on the chemical environment of each proton. The presence of a sharp singlet around 3.4-3.8 ppm would be indicative of the methyl ether group. The coupling constants between protons (J-coupling) help to determine the relative stereochemistry of the sugar ring.

¹³C NMR: Reveals the number of unique carbon atoms. The carbon of the methyl group would appear as a distinct signal around 58-62 ppm. The positions of the phosphate groups are confirmed by the C-P coupling.

³¹P NMR: Is particularly important for phosphorylated sugars. Two distinct signals would be expected for the two phosphate groups at the C-1 and C-6 positions. The chemical shifts of these signals can be compared to known fructose bisphosphate compounds. For instance, in a study of 3-O-methylglucose-6-phosphate, the ³¹P resonance was observed, confirming the phosphorylation. nih.gov In a study of a methylated lipid A containing a methylated phosphate group, both ¹H and ³¹P NMR were used to confirm the structure. acs.org

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to confirm the location of the methyl and phosphate groups on the fructose backbone.

Hypothetical NMR Data for 3-O-Methyl-β-D-fructofuranose-1,6-diphosphate:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |

| H-1a, H-1b | ~4.1-4.3 | C-1: ~64 | P-1: ~3.5 |

| H-3 | ~3.8 | C-2: ~104 | |

| H-4 | ~4.2 | C-3: ~85 | |

| H-5 | ~4.0 | C-4: ~75 | |

| H-6a, H-6b | ~3.9-4.1 | C-5: ~82 | P-6: ~4.5 |

| OCH₃ | ~3.5 (singlet) | C-6: ~63 | |

| OCH₃: ~60 |

Note: These are hypothetical values based on related compounds and are subject to variation based on experimental conditions.

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Characterization in Research Grade Synthesis

Ensuring the purity of the synthesized this compound is crucial for its use in research applications. A combination of chromatographic and mass spectrometric techniques is employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. Due to the high polarity of sugar phosphates, specialized columns are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography can be effective for separating the target compound from starting materials and by-products. Derivatization of the sugar phosphate can also facilitate separation on reversed-phase columns. nih.gov

Gas Chromatography (GC): GC is typically used in conjunction with mass spectrometry (GC-MS) for the analysis of volatile derivatives of sugars. For analysis, the sugar phosphate is usually hydrolyzed, reduced, and then acetylated to form partially methylated alditol acetates (PMAAs). This technique is particularly useful for determining the position of the methyl group. researchgate.netmdpi.com

Mass Spectrometry:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of sugar phosphates without the need for extensive derivatization, although derivatization can improve sensitivity and chromatographic resolution. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization method. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the synthesized molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns. For instance, a two-step derivatization with methoxylamine and propionic acid anhydride has been shown to improve the LC-MS analysis of sugar phosphates. Current time information in Bangalore, IN.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS of PMAA derivatives is a standard method for linkage analysis in carbohydrates. mdpi.com The fragmentation pattern in the mass spectrum of the derivatized this compound would provide definitive evidence for the position of the methyl group.

Hypothetical Mass Spectrometry Data for this compound:

| Technique | Ionization Mode | Expected m/z (M-H)⁻ | Key Fragment Ions (MS/MS) |

| LC-MS | ESI (-) | 353.024 | 255 [M-H-H₃PO₄]⁻, 175 [M-H-2(H₃PO₄)]⁻, 97 [H₂PO₄]⁻ |

| GC-MS (of PMAA derivative) | EI (+) | Varies based on derivatization | Characteristic fragments indicating the position of the methyl and acetyl groups. |

Stereochemical Analysis and Isomer Specificity in Synthetic Pathways

The stereochemistry of this compound is a critical aspect, as biological systems are highly stereospecific. The synthesis must be designed to produce the desired stereoisomer with high purity.

Stereochemical Considerations:

Anomeric Configuration: Fructose can exist in α and β anomeric forms. The synthetic route must control the configuration at the anomeric center (C-2). NMR spectroscopy is a key technique to determine the anomeric configuration based on chemical shifts and coupling constants.

Enantiomeric Purity: The synthesis should start from the correct enantiomer of fructose (D-fructose is the natural form) to ensure the final product has the desired absolute configuration.

Regioisomers: The position of the methyl group on the fructose ring must be precisely controlled. As discussed in the synthesis section, this is achieved through the use of protecting groups.

Analytical Techniques for Stereochemical Analysis:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and, in some cases, anomers of sugars and their derivatives. nih.govchiralpedia.com Columns with chiral stationary phases (CSPs), such as those based on polysaccharides, are commonly used. sigmaaldrich.com The synthesized this compound can be analyzed by chiral HPLC to determine its enantiomeric purity. Derivatization of the sugar may be necessary to achieve good separation. researchgate.net

NMR Spectroscopy: As mentioned earlier, NMR can provide detailed information about the relative stereochemistry of the molecule. Specific coupling constants and through-space interactions observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can help to confirm the stereochemical arrangement of the substituents on the sugar ring.

The combination of stereoselective synthesis and rigorous analytical techniques ensures the production of a well-defined isomer of this compound, which is essential for its application as a precise tool in biochemical and metabolic research.

Enzymatic Interactions and Kinetic Analysis of Methylfructose-1,6-diphosphate

Investigation of Methylfructose-1,6-diphosphate as a Non-Hydrolyzable Substrate Analog for Fructose-1,6-bisphosphatase (FBPase)

Methyl D-fructoside 1,6-diphosphate has been investigated as a non-hydrolyzable analog of the natural substrate, fructose-1,6-bisphosphate (FBP), for the enzyme Fructose-1,6-bisphosphatase (FBPase). nih.gov FBPase is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose-6-phosphate and inorganic phosphate. ebi.ac.ukmednexus.org The methylation at the anomeric carbon prevents the cleavage of the C1-O-P bond, rendering the molecule resistant to hydrolysis by FBPase. This characteristic makes it a valuable tool for studying the binding and conformational changes in FBPase without the complication of substrate turnover.

Studies have shown that this analog can effectively act as an inhibitor of FBPase. nih.gov By mimicking the substrate, it binds to the active site of the enzyme, allowing researchers to explore the structural and dynamic properties of the enzyme-substrate complex in a stable state. The use of such analogs is crucial for techniques like X-ray crystallography and NMR spectroscopy, which aim to elucidate the detailed molecular interactions within the active site.

The interaction of FBPase with its natural substrate, FBP, involves a complex mechanism that is allosterically regulated. wikipedia.orgnih.gov The enzyme's activity is dependent on the presence of divalent metal ions, such as Mg2+ or Mn2+, which are essential for catalysis. wikipedia.orguniprot.org The binding of the substrate and the metal cofactors induces conformational changes that are critical for the enzyme's function. By using a non-hydrolyzable analog like this compound, scientists can "freeze" the enzyme in a substrate-bound state, providing a snapshot of the catalytic machinery.

Kinetic Characterization of FBPase in the Presence of this compound: Inhibition Mechanisms and Allosteric Effects

The presence of methyl D-fructoside 1,6-diphosphate significantly impacts the kinetic behavior of Fructose-1,6-bisphosphatase (FBPase). It has been identified as an inhibitor of the enzyme, and kinetic studies are essential to understand the nature of this inhibition. nih.gov The inhibition is attributed to the analog binding to the active site, thereby competing with the natural substrate, fructose-1,6-bisphosphate (FBP).

FBPase is subject to complex allosteric regulation, most notably by AMP, which acts as a potent inhibitor. nih.goviastate.edu The binding of AMP to its allosteric site, located about 30 Å from the active site, induces a conformational change from the active R-state to the inactive T-state. iastate.edu This transition involves significant rotations of the enzyme's subunits and alterations in key catalytic loops. iastate.edu Another important regulator is fructose 2,6-bisphosphate, which acts as a competitive inhibitor and enhances the inhibitory effect of AMP. iastate.edunih.gov

Kinetic analyses in the presence of this compound can reveal whether the analog's binding is influenced by these allosteric effectors. For instance, synergistic inhibition between the analog and AMP would suggest that the binding of the analog at the active site can stabilize the T-state conformation favored by AMP. Such studies often involve measuring enzyme activity at various concentrations of the substrate (FBP) and the inhibitor (this compound), allowing for the determination of kinetic parameters like the inhibition constant (Ki).

A study on a different allosteric inhibitor revealed uncompetitive inhibition with respect to FBP, meaning it binds to the enzyme-substrate complex. nih.gov This inhibitor was also found to be synergistic with both AMP and fructose 2,6-bisphosphate. nih.gov While the specific kinetic data for this compound is not detailed in the provided results, the established principles of FBPase regulation provide a framework for how such an analog would be characterized. The table below summarizes the key natural regulators of FBPase and their mechanisms, which would be relevant in a detailed kinetic analysis of a substrate analog.

| Regulator | Type of Regulation | Binding Site | Effect on FBPase |

| AMP | Allosteric Inhibitor | Allosteric Site | Induces conformational change to the inactive T-state. nih.goviastate.edu |

| Fructose 2,6-bisphosphate | Competitive Inhibitor | Active Site | Competes with the natural substrate FBP; synergistic with AMP. iastate.edunih.gov |

| Mg²⁺/Mn²⁺ | Cofactor | Active Site | Essential for catalytic activity. wikipedia.orguniprot.org |

Structural Biology of Enzyme-methylfructose-1,6-diphosphate Complexes

X-ray Crystallographic Analysis of Fructose-1,6-bisphosphatase in Complex with Methylfructose-1,6-diphosphate

The crystallographic data for the rabbit liver FBPase, which has been crystallized in the I222 space group with one monomer in the asymmetric unit, provides a detailed view of the enzyme's architecture. gla.ac.uk While the specific complex with this compound is mentioned, detailed crystallographic parameters for this specific complex are often presented alongside the native or other liganded forms in primary research articles. For context, the structure of FBPase complexed with fructose 6-phosphate, AMP, and magnesium has been refined to a 2.5 Å resolution. nih.govrcsb.org

The binding of the methyl-fructose 1,6-bisphosphate analog helps to stabilize the enzyme in a conformation that is thought to be representative of the substrate-bound state, just prior to catalysis. Analysis of these crystal structures is crucial for understanding the precise orientation of the substrate within the active site and the roles of key amino acid residues in catalysis.

Table 1: Representative Crystallographic Data for Fructose-1,6-bisphosphatase Complexes

| Parameter | FBPase-F6P-AMP-Mg²⁺ Complex rcsb.org | Rabbit Liver FBPase gla.ac.uk |

|---|---|---|

| PDB ID | 1FBP | 1BK4 |

| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Resolution | 2.50 Å | 2.30 Å |

| Space Group | P 21 21 2 | I222 |

| Unit Cell a | 61.6 Å | Data not specified |

| Unit Cell b | 166.6 Å | Data not specified |

| Unit Cell c | 80.0 Å | Data not specified |

| R-Value Work | 0.215 | Data not specified |

Cryo-Electron Microscopy (Cryo-EM) Applications for Complex Structural Determination

While X-ray crystallography has been the primary method for determining the structure of FBPase and its complexes, cryo-electron microscopy (cryo-EM) is an emerging powerful technique for structural biology. As of the latest available information, specific cryo-EM studies focusing on the FBPase-methylfructose-1,6-diphosphate complex have not been prominently reported. However, the capabilities of cryo-EM make it a highly suitable method for future investigations.

Cryo-EM would be particularly advantageous for studying large conformational changes in FBPase, such as the transition between the R (active) and T (inactive) states, which is a key aspect of its allosteric regulation. nih.gov This technique does not require the formation of crystals, which can sometimes be a bottleneck in structural studies and may trap the enzyme in a single, non-physiological conformation. By flash-freezing the enzyme-ligand complex in vitreous ice, cryo-EM can capture a population of molecules, potentially revealing multiple co-existing conformational states. This would be invaluable for understanding the dynamic nature of FBPase and the full spectrum of its response to the binding of substrate analogs like this compound.

Detailed Analysis of Active Site Interactions and Conformational Changes Induced by Analog Binding

The binding of ligands to FBPase induces significant conformational changes that are central to its catalytic activity and allosteric regulation. The enzyme is a homotetramer, and the binding of the allosteric inhibitor AMP promotes a large quaternary structural change, where two subunits rotate approximately 19 degrees relative to the other two, leading to a less active "T-state". nih.govnih.gov

The active site of FBPase is located at the interface between subunits. nih.gov The binding of the substrate, or a substrate analog like this compound, occurs within a highly specific pocket. Key residues are involved in coordinating the substrate and the essential metal ions (typically Mg²⁺ or Mn²⁺) required for catalysis. gla.ac.ukebi.ac.uk

Studies on various FBPase complexes have identified several crucial residues in the active site:

Metal Ion Coordination: Residues such as Glu97, Asp118, Asp121, and Glu280 are involved in coordinating the catalytic metal ions. gla.ac.uk These metal ions play a critical role in neutralizing the negative charge of the phosphate groups and activating a water molecule for nucleophilic attack.

Substrate Binding: The active site contains a lysine residue that is crucial for the catalytic mechanism. ebi.ac.uk Furthermore, Arg-243 from an adjacent subunit interacts with the phosphate groups of the substrate, highlighting the shared nature of the active sites between subunits. nih.gov

The binding of the non-hydrolyzable this compound analog allows researchers to "trap" the enzyme in a substrate-bound conformation. This reveals how the active site accommodates the substrate and positions it for catalysis. The presence of the methyl group prevents the hydrolysis of the 1-phosphate, enabling a stable complex to be studied. The conformational changes induced by this analog are expected to be similar to those induced by the natural substrate, fructose-1,6-bisphosphate, leading to a catalytically competent "R-state" conformation.

Computational and Molecular Dynamics Simulations of Enzyme-Analog Recognition

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for studying the dynamics of enzyme-ligand interactions. dovepress.com For FBPase, MD simulations have been employed to investigate the mechanisms of allosteric inhibition and the conformational changes associated with ligand binding. nih.govmdpi.com

MD simulations can provide a dynamic view of how the enzyme recognizes and binds to substrate analogs like this compound. These simulations can model the entry of the ligand into the active site, the subsequent conformational rearrangements of the enzyme, and the network of interactions that stabilize the complex. For instance, simulations can reveal the flexibility of certain loops in the active site and how their movement is affected by the binding of the analog. nih.gov

Furthermore, computational studies can be used to:

Predict Binding Affinities: Calculate the binding free energy of the analog to the enzyme, providing a quantitative measure of the stability of the complex.

Identify Key Residues: Through techniques like in silico alanine scanning, the contribution of individual amino acid residues to the binding of the analog can be assessed.

Explore Conformational Landscapes: MD simulations can map the energy landscape of the enzyme, revealing the different conformational states accessible to it and how the binding of the analog influences the equilibrium between these states. dovepress.com

In the context of the FBPase-methylfructose-1,6-diphosphate complex, MD simulations can complement experimental data from X-ray crystallography by providing insights into the dynamic behavior of the complex in a solution environment, which more closely mimics physiological conditions. These simulations have been used to understand how mutations, such as the replacement of Arg-243, can alter the active site and the enzyme's function. nih.gov

Theoretical Frameworks and Mechanistic Insights from Methylfructose-1,6-diphosphate Studies

Elucidation of the Catalytic Mechanism of Fructose-1,6-bisphosphatase through Analog Probing

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. ebi.ac.uk The precise mechanism of this reaction has been a subject of intense study, and substrate analogs like methylfructose-1,6-diphosphate have been instrumental in its elucidation.

Early studies demonstrated that methyl D-fructoside 1,6-diphosphate acts as an inhibitor of FBPase, highlighting its ability to interact with the enzyme's active site. nih.gov As a non-hydrolyzable analog, it allows for the study of the enzyme in a state that mimics the substrate-bound form. Research involving the binding of α-methyl-fructose 1,6-bisphosphate to the catalytic site of rabbit liver FBPase has provided structural snapshots of the enzyme ready for catalysis. gla.ac.uk

The catalytic mechanism of FBPase involves the coordination of divalent metal cations, typically Mg²⁺, which are essential for its activity. ebi.ac.uk These metal ions play a role in stabilizing the negative charges of the phosphate groups and activating a water molecule for nucleophilic attack. By using this compound, researchers can investigate the geometry of the active site with the substrate analog in place, clarifying the roles of key amino acid residues and metal ions in the catalytic process without the reaction proceeding to completion. ebi.ac.ukgla.ac.uk For instance, structural studies with the analog have helped to visualize the positions of sulfate ions, which can occupy the phosphate binding sites, contributing to the stability of the enzyme's conformation. gla.ac.uk

Contributions to Understanding Allosteric Regulation in Carbohydrate Metabolism

The use of analogs like this compound contributes to the understanding of these allosteric mechanisms. While direct studies on this compound's allosteric effects are not extensively documented in the provided context, the principles derived from studying other fructose-1,6-bisphosphate analogs are applicable. For example, studies on a series of analogs interacting with human liver pyruvate kinase have shown that while a single phosphate group is sufficient for weak binding and some allosteric activation, the presence of both phosphate groups, as in the native substrate, is crucial for tight binding and a strong allosteric response. nih.gov The specificity for the fructose sugar conformation is also a critical factor for high-affinity binding. nih.gov

FBPase, the enzyme inhibited by this compound, is itself subject to complex allosteric regulation, most notably by AMP and fructose-2,6-bisphosphate, which signal a low energy state and an abundance of glycolytic precursors, respectively. nih.gov AMP binding promotes a significant conformational change in the tetrameric enzyme, rendering it less active. nih.gov By using a non-reactive analog like this compound, researchers can isolate and study these allosteric transitions without the confounding variable of substrate turnover, thus providing a clearer picture of the information transmission pathways within the protein that are fundamental to allosteric control.

Theoretical Models of Enzyme-Substrate Analog Dynamics and Transition State Mimicry

Enzymes achieve their remarkable catalytic power by stabilizing the transition state of a reaction, a high-energy, transient molecular structure that exists between the substrate and the product. rsc.orgnih.gov Consequently, molecules that mimic this transition state can bind to the enzyme with extremely high affinity, acting as potent inhibitors. rsc.orgnih.gov Non-hydrolyzable substrate analogs, such as this compound, are often considered to be transition state mimics. By "freezing" the enzyme in a state that closely resembles its conformation during the transition state, these analogs allow for the detailed structural and dynamic analysis of the catalytic process. gla.ac.uk

The study of enzyme-substrate dynamics investigates the conformational changes and movements that occur within an enzyme and its bound substrate during catalysis. nih.gov These dynamics are crucial for substrate recognition, catalysis, and product release. nih.gov Stopped-flow fluorescence spectrophotometry, for instance, can monitor conformational changes in real-time, and studies on aldolase have shown that different substrates induce distinct conformational changes on a timescale consistent with catalysis. nih.gov

This compound, by locking the FBPase active site, facilitates the application of theoretical and computational models to understand these dynamics. Molecular dynamics simulations can be employed to predict how the binding of the analog affects the protein's flexibility and the network of interactions within the active site. These models help to build a comprehensive picture of how the enzyme's structure is precisely tuned to facilitate the chemical transformation of its substrate. The principle of transition state mimicry has been successfully applied in drug design, for example, in the development of highly specific inhibitors for glycosidases and aldolases from pathogenic organisms. rsc.orgfrontiersin.org

Comparative Biochemical Analysis with Other Fructose-1,6-bisphosphate Analogs and their Respective Enzyme Interactions

Comparing the effects of a series of substrate analogs is a powerful method for dissecting the specific molecular interactions that govern enzyme activity and specificity. The structural variations among the analogs allow researchers to pinpoint which functional groups on the substrate are most critical for binding and catalysis.

Table 1: Comparative Binding of Fructose-1,6-bisphosphate Analogs to Pyruvate Kinase

| Compound | Number of Phosphate Groups | Binding Affinity (Kix) | Allosteric Activation |

|---|---|---|---|

| Fructose-1,6-bisphosphate (Fru-1,6-BP) | 2 | 0.061 µM | Strong |

| Fructose-1-phosphate (Fru-1-P) | 1 | 0.07 to 1 mM range | Weak |

| Fructose-6-phosphate (Fru-6-P) | 1 | 0.07 to 1 mM range | Weak |

| Glucose-1,6-bisphosphate | 2 | 0.07 to 1 mM range | Weak |

| Ribulose-1,5-bisphosphate | 2 | 0.07 to 1 mM range | Weak |

Data sourced from a study on human liver pyruvate kinase. nih.gov

This data clearly demonstrates that while one phosphate is necessary for the allosteric response, the second phosphate is essential for the high-affinity binding observed with the native activator. nih.gov Furthermore, the significantly weaker binding of other bisphosphate sugars underscores the enzyme's specificity for the fructose backbone. nih.gov

Similarly, different isozymes of aldolase exhibit varying specificities for fructose-1,6-bisphosphate versus fructose-1-phosphate, a distinction conferred by residues located far from the active site that influence the enzyme's conformational dynamics. nih.gov

Within this comparative framework, this compound represents an analog with a specific modification at the anomeric carbon (C1). Its inhibitory action on FBPase, when compared with the activating action of the parent molecule on pyruvate kinase, highlights how different enzymes have evolved to recognize and respond to the same metabolite in distinct ways to ensure coordinated metabolic control.

Advanced Methodologies and Future Directions in Methylfructose-1,6-diphosphate Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution under physiological conditions. nih.govd-nb.info For a molecule like methylfructose-1,6-diphosphate, advanced NMR methods can provide unparalleled insights into its behavior in solution, which is critical for understanding its biological function.

Solution-state NMR can characterize the ensemble of conformations that this compound adopts in equilibrium. researchgate.net Techniques such as ¹H, ¹³C, and ³¹P NMR are fundamental. nih.govnih.gov In particular, ³¹P NMR is highly advantageous due to its 100% natural abundance and wide chemical shift dispersion, which helps resolve signals from the two distinct phosphate groups and monitor their environment. nih.gov

Advanced multi-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to assign all proton and carbon signals and to determine the three-dimensional structure and preferred conformation of the molecule in solution. Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful methods to study transient binding interactions with enzymes, identifying the specific parts of the molecule that make contact with a protein partner.

Furthermore, NMR relaxation dispersion experiments can quantify the dynamics of this compound, particularly as it interacts with enzymes. These experiments can detect and characterize lowly populated, transiently formed "excited states" and measure the kinetics of conformational exchange on the microsecond-to-millisecond timescale, which is often crucial for catalytic function. d-nb.info

Table 1: Advanced NMR Techniques for Studying this compound

| NMR Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹H, ¹³C, ³¹P 1D NMR | Chemical environment of nuclei, purity, and concentration. nih.govnih.gov | Basic characterization, monitoring phosphorylation/dephosphorylation. |

| 2D COSY/TOCSY | J-coupling networks to assign proton and carbon signals within the sugar ring. researchgate.net | Complete and unambiguous assignment of the molecule's NMR signals. |

| 2D NOESY/ROESY | Through-space proximity of nuclei, determining 3D conformation. researchgate.net | Elucidating the preferred shape and orientation of the furanose ring and its substituents in solution. |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand bind to a macromolecule. researchgate.net | Mapping the binding epitope of this compound to its target enzymes. |

| Relaxation Dispersion (e.g., CPMG) | Quantifies conformational dynamics on the µs-ms timescale. d-nb.info | Characterizing conformational changes upon binding or during catalysis. |

Development of Novel this compound Derivatives for Enhanced Biochemical Probing

To investigate the specific roles and interactions of this compound, novel derivatives can be synthesized to serve as specialized biochemical probes. The design of these analogs focuses on modifying the parent structure to introduce new functionalities without completely disrupting its recognition by biological systems. mdpi.com

One key strategy involves the synthesis of analogs where the furanose ring is locked into a specific conformation. nih.gov For example, 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol derivatives can serve as locked-ring analogs of the α and β anomers of D-fructofuranose, respectively. nih.gov Synthesizing the 1,6-diphosphate versions of these methylated compounds would allow researchers to determine which specific anomeric form is recognized by target enzymes.

Other important derivatives include:

Isotopically Labeled Analogs: Incorporating stable isotopes such as ²H, ¹³C, or ¹⁵N at specific positions allows for advanced NMR or mass spectrometry-based tracing of the molecule's metabolic fate. nih.gov

Non-hydrolyzable Phosphate Mimics: Replacing one or both of the phosphate ester linkages with non-hydrolyzable phosphonate groups would create inhibitors that can bind to an enzyme's active site without being turned over, facilitating structural studies of the enzyme-ligand complex.

Fluorescently Tagged Derivatives: Attaching a fluorescent reporter group allows for direct visualization of the molecule's localization within cells or for use in fluorescence-based binding assays.

Photo-crosslinking Probes: Incorporating a photo-activatable crosslinking group enables the covalent trapping of transiently interacting protein partners upon UV irradiation, which is invaluable for identifying previously unknown binding partners.

Table 2: Types of this compound Derivatives for Biochemical Probing

| Derivative Type | Modification | Primary Application |

|---|---|---|

| Conformationally Locked Analog | Ring structure is chemically fixed (e.g., 2,5-anhydro bridge). nih.gov | Determining the bioactive conformation recognized by enzymes. |

| Isotopic Tracer | Incorporation of stable isotopes (e.g., ¹³C, ²H). nih.gov | Metabolic flux analysis; mechanistic studies with NMR/MS. |

| Phosphate Mimic | Replacement of P-O-C with P-C-C (phosphonate). | Creating stable enzyme inhibitors for structural and functional studies. |

| Affinity Probe | Addition of a biotin or other affinity tag. | Pull-down assays to isolate and identify binding proteins. |

Integration of Omics Technologies for Systems-Level Metabolic Network Perturbation Analysis

To understand the full impact of this compound on cellular metabolism, a systems-level approach is necessary. Omics technologies, such as metabolomics and proteomics, provide a global snapshot of the molecular changes induced by the introduction or altered concentration of this compound. nih.gov

Metabolomics analysis, using techniques like liquid chromatography-mass spectrometry (LC-MS) or NMR, can quantify the changes in a wide array of intracellular metabolites following perturbation with this compound. nih.govnih.gov This can reveal unexpected shifts in related and distant metabolic pathways. For example, studies on fluoride-resistant Streptococcus mutans identified a significant accumulation of fructose-1,6-bisphosphate, suggesting its role in acid tolerance and cariogenic mechanisms. nih.govnih.gov A similar approach could pinpoint the unique metabolic signature resulting from the presence of the methylated analog.

Proteomics , particularly thermal proteome profiling (TPP), is a powerful method to identify the direct and indirect protein targets of a small molecule. researchgate.net TPP measures changes in the thermal stability of all detectable proteins in a cell lysate upon ligand binding. Proteins that bind to this compound will exhibit a shift in their melting temperature. This technique was successfully used to create a global map of proteins that interact with fructose-1,6-bisphosphate (FBP), revealing that FBP can act as a phosphate donor for the enzyme phosphoglycerate mutase 1 (PGAM1). researchgate.net Applying TPP would be a definitive way to identify the specific protein interactome of this compound.

Integrating these omics datasets provides a comprehensive view of how a cell's metabolic and signaling networks respond to this specific metabolite, potentially uncovering novel regulatory functions. frontiersin.org

Exploration of Unconventional Enzymatic Targets and Metabolic Pathways Potentially Interacting with this compound

While fructose-1,6-bisphosphate is a canonical intermediate in glycolysis and gluconeogenesis, many metabolic enzymes have been discovered to possess "non-canonical" or "moonlighting" functions, where they participate in processes unrelated to their primary metabolic role. nih.govbiologists.com As a close analog, this compound is a prime candidate for exploring the modulation of these unconventional targets.

For instance, Fructose-1,6-bisphosphatase 1 (FBP1), the enzyme that hydrolyzes FBP in gluconeogenesis, also acts as a tumor suppressor by entering the nucleus and regulating transcription factors. biologists.comnih.gov It has been shown to bind to and inhibit the Notch1 signaling pathway in breast cancer cells. nih.gov Investigating whether this compound can mimic or block this interaction could provide new tools for studying cancer biology.

Similarly, fructose-1,6-bisphosphate aldolase, another key glycolytic enzyme, has been found on the surface of pathogens where it acts as an adhesin or binds to host plasminogen, promoting invasion. frontiersin.org Furthermore, some organisms, like the parasite Trypanosoma brucei, exhibit non-canonical gluconeogenesis pathways where the standard enzymes may be absent or supplemented by others, indicating the existence of unique enzymatic targets for FBP and its analogs. plos.org

The exploration of such unconventional pathways and moonlighting functions represents a significant frontier. By testing this compound against these targets, researchers can probe the structural requirements for these non-canonical interactions and potentially identify novel regulatory circuits.

Table 3: Potential Unconventional Targets for this compound

| Enzyme/Protein | Canonical Function | Unconventional Function | Potential Interaction with Methylated Analog |

|---|---|---|---|

| Fructose-1,6-bisphosphatase 1 (FBP1) | Gluconeogenesis (FBP → F6P). biologists.com | Nuclear tumor suppressor; inhibits Notch1 signaling. nih.gov | Modulation of FBP1's nuclear activity. |

| Pyruvate Kinase M2 (PKM2) | Glycolysis (PEP → Pyruvate). nih.gov | Protein kinase; transcriptional co-activator. nih.gov | Allosteric modulation of its enzymatic vs. regulatory roles. |

| Fructose-bisphosphate Aldolase | Glycolysis (FBP → DHAP + G3P). frontiersin.org | Pathogen surface adhesin; regulation of RNA polymerase III. biologists.comfrontiersin.org | Probing the specificity of its moonlighting functions. |

Design Principles for Academic Tools Based on Modified Carbohydrate Phosphates

The development of academic tools from modified carbohydrate phosphates like this compound is guided by a set of core design principles aimed at creating molecules with specific properties for research applications. These principles draw from glycomimetic design and chemical biology. mdpi.comrsc.org

Modulation of Pharmacokinetic Properties: For tools used in cellular or whole-organism studies, properties like membrane permeability and metabolic stability are crucial. Modifications can be introduced to reduce polarity or mask charged phosphate groups (e.g., as prodrugs) to improve cell entry. Replacing hydrolyzable linkages with stable ones (e.g., esters with ethers or phosphonates) can increase the tool's half-life. mdpi.com

Incorporation of Reporter or Effector Moieties: To be useful as a probe, the carbohydrate scaffold must often be functionalized with a reporter group (e.g., a fluorophore, biotin tag, or clickable chemistry handle) or an effector group (e.g., a photo-crosslinker). The key design challenge is to attach these moieties via a linker that does not disrupt the recognition of the core carbohydrate structure by its target.

Synthetic Accessibility: The designed tool must be synthetically achievable. The development of robust synthetic routes, often involving complex protection and deprotection schemes, is a critical component of the design process. nih.gov The ability to produce the molecule with high purity and in sufficient quantities is a practical necessity for its use as a research tool.

By applying these principles, researchers can rationally design and create a new generation of chemical probes based on the this compound scaffold to dissect complex biological processes with high precision.

Q & A

Q. What experimental methodologies are recommended for studying the role of fructose-1,6-diphosphate (FDP) in glycolysis and gluconeogenesis?

To investigate FDP's role in glycolysis, employ enzymatic assays using aldolase (e.g., rabbit muscle aldolase) to measure its cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) under varying pH and temperature conditions . For gluconeogenesis, isotopic tracing (e.g., ¹⁴C-labeled substrates) can track FDP synthesis from DHAP and G3P. Use high-performance liquid chromatography (HPLC) to quantify intermediates and validate pathway flux .

Q. How can researchers accurately quantify intracellular fructose-1,6-diphosphate levels in microbial or mammalian systems?

Intracellular FDP quantification requires rapid cell quenching (e.g., cold methanol) to prevent enzymatic degradation. Enzymatic assays coupled with NADH/NAD⁺ spectrophotometry are standard, where FDP is linked to aldolase and triosephosphate isomerase activity . Alternatively, liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and specificity, particularly in complex matrices like blood or tissue homogenates .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing FDP’s allosteric regulation of metabolic enzymes like phosphofructokinase (PFK) or pyruvate kinase?

Use in vitro kinetic assays with purified enzymes to measure activity under varying FDP concentrations. For PFK, monitor ATP inhibition reversal by FDP at pH 7.6 and 37°C, as FDP stabilizes the enzyme’s active conformation . To study tissue-specific effects, employ genetic models (e.g., E. coli mutants with aldolase deficiencies) to correlate FDP accumulation with RNA synthesis repression or glycolytic flux .

Q. How can contradictory findings about FDP’s role in regulating bacterial growth rates be resolved?

Conflicting data on FDP’s correlation with E. coli growth rates may arise from carbon source variability. Design experiments comparing FDP pools in wild-type vs. fda mutants grown on glucose versus alternative substrates (e.g., glycerol or succinate). Metabolic flux analysis (MFA) and ¹³C metabolic tracing can clarify whether FDP directly regulates ribosomal RNA synthesis or indirectly modulates central carbon metabolism .

Q. What methodologies are effective for evaluating FDP’s protective effects in ischemia-reperfusion injury models?

In porcine liver transplantation models, administer FDP (e.g., 150–200 mg/kg) pre- and post-reperfusion. Measure biomarkers like superoxide dismutase (SOD) and total antioxidant capacity (T-AOC) to assess oxidative stress reduction. Histological analysis of tissue damage and hemodynamic monitoring (e.g., cardiac output stabilization) further validate efficacy .

Q. How can enzymatic synthesis of FDP derivatives (e.g., 6-deoxy-D-fructose) be optimized for metabolic engineering applications?

Use a multi-enzyme system (aldolase + triose phosphate isomerase) in aqueous buffer (pH 7.0) with lactaldehyde as a nucleophile. Monitor reaction progress via LC-MS and adjust glycerol concentrations (30% v/v) to stabilize intermediates. Post-synthesis, hydrolyze monophosphate salts under mild acidic conditions to yield deoxy-fructose derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in FDP’s reported effects on erythrocyte metabolism during storage?

FDP degradation in stored blood varies by species (human vs. rabbit) and storage medium (ACD vs. ACDI). Replicate studies using standardized protocols for blood collection and storage. Compare ATP/ADP ratios and phosphate levels via enzymatic assays at multiple time points to differentiate species-specific metabolic adaptations .

Methodological Best Practices

- Storage and Handling : Store FDP at –20°C in lyophilized form; reconstitute in 30 mM glycerol to prevent aggregation .

- Kinetic Studies : Include negative controls (e.g., 2-deoxyglucose-6-phosphate) to confirm FDP-specific effects in glycolysis .

- In Vivo Models**: Use double-blind, placebo-controlled designs in clinical trials to minimize bias when assessing FDP’s cardioprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。